1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

CAS No.: 1638612-69-7

Cat. No.: VC3021164

Molecular Formula: C13H10F2N2O4

Molecular Weight: 296.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638612-69-7 |

|---|---|

| Molecular Formula | C13H10F2N2O4 |

| Molecular Weight | 296.23 g/mol |

| IUPAC Name | 1-(3,4-difluorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H10F2N2O4/c1-2-21-10-6-11(18)17(16-12(10)13(19)20)7-3-4-8(14)9(15)5-7/h3-6H,2H2,1H3,(H,19,20) |

| Standard InChI Key | BVSPMKVVBAKBGI-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=O)N(N=C1C(=O)O)C2=CC(=C(C=C2)F)F |

| Canonical SMILES | CCOC1=CC(=O)N(N=C1C(=O)O)C2=CC(=C(C=C2)F)F |

Introduction

Chemical Properties and Structure

Identification and Basic Properties

1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is characterized by specific physical and chemical properties that define its behavior in biological systems and chemical reactions. The compound is identified by the following parameters:

| Property | Value |

|---|---|

| CAS Registry Number | 1638612-69-7 |

| Molecular Formula | C13H10F2N2O4 |

| Molecular Weight | 296.23 g/mol |

| IUPAC Name | 1-(3,4-difluorophenyl)-4-ethoxy-6-oxopyridazine-3-carboxylic acid |

| Physical State | Solid |

| Research Use | For research and development purposes only |

The compound contains multiple functional groups that contribute to its chemical reactivity and potential biological activity. The carboxylic acid group can participate in acid-base reactions and serve as a site for derivatization, while the ethoxy group provides lipophilicity and can be modified to tune pharmacokinetic properties.

Structural Characterization

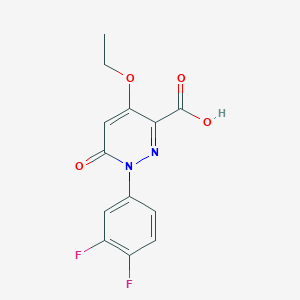

The molecular structure of 1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid features a dihydropyridazine ring with several key substituents. The structural components include:

-

A dihydropyridazine core with a 6-oxo (lactam) functionality

-

A 3,4-difluorophenyl group attached to the nitrogen at position 1

-

An ethoxy group at position 4

-

A carboxylic acid functional group at position 3

For computational and database purposes, the compound can be represented by the following identifiers:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C13H10F2N2O4/c1-2-21-10-6-11(18)17(16-12(10)13(19)20)7-3-4-8(14)9(15)5-7/h3-6H,2H2,1H3,(H,19,20) |

| Standard InChIKey | BVSPMKVVBAKBGI-UHFFFAOYSA-N |

| SMILES | CCOC1=CC(=O)N(N=C1C(=O)O)C2=CC(=C(C=C2)F)F |

These identifiers are essential for database searches, computational studies, and structure-activity relationship analyses in drug discovery programs.

Chemical Reactions and Reactivity

1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid possesses several functional groups that enable it to participate in various chemical transformations. Understanding these reactions is crucial for developing synthetic routes to derivatives with enhanced biological activities or improved pharmacokinetic properties.

Carboxylic Acid Transformations

The carboxylic acid group at position 3 can undergo numerous reactions typical of carboxylic acids:

-

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters, which could modify the compound's lipophilicity and membrane permeability.

-

Amidation: Conversion to amides through reaction with amines, potentially enhancing hydrogen bonding capabilities and modifying pharmacokinetic properties.

-

Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde, creating new opportunities for structural diversification.

-

Decarboxylation: Under appropriate conditions, the carboxylic acid group can be removed, simplifying the structure.

Ethoxy Group Modifications

The ethoxy group at position 4 provides opportunities for further derivatization:

-

Cleavage: The ethoxy group can be cleaved under acidic or basic conditions to form the corresponding hydroxyl derivative.

-

Substitution: The ethoxy group can be replaced with other alkoxy or amino groups to create a library of analogues with varied properties.

-

Extension: The ethoxy chain can be extended or branched to modify the compound's steric and electronic properties.

Lactam Functionality Reactions

The 6-oxo (lactam) functionality in the dihydropyridazine ring can participate in various reactions:

-

Nucleophilic Addition: Nucleophiles can attack the carbonyl carbon, leading to ring opening or modification.

-

Reduction: The lactam can be reduced to form the corresponding amine.

-

Alkylation: The nitrogen of the lactam can be alkylated under appropriate conditions.

Structure-Activity Relationships

Understanding the relationship between the structure of 1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its potential biological activities is crucial for rational drug design and optimization. By examining structurally related compounds, we can infer potential structure-activity relationships (SARs) for this compound.

Role of the Difluorophenyl Group

The 3,4-difluorophenyl substituent likely contributes significantly to the compound's properties:

-

Enhanced Binding: The fluorine atoms can participate in hydrogen bonding and dipole-dipole interactions with target proteins, potentially increasing binding affinity.

-

Metabolic Stability: Fluorine substitution on aromatic rings is a common strategy to block metabolic degradation, potentially improving the compound's pharmacokinetic profile.

-

Lipophilicity Modulation: The difluoro substitution pattern can affect the compound's lipophilicity, influencing membrane permeability and tissue distribution .

Similar compounds with fluorinated phenyl groups, such as 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, have been investigated for their biological activities, suggesting the importance of this structural feature .

Importance of the Dihydropyridazine Core

The dihydropyridazine core structure is essential for the biological activities observed in related compounds:

-

Conformational Constraints: The ring structure imposes conformational constraints that can favor binding to specific protein targets.

-

Hydrogen Bonding: The ring nitrogen atoms and the lactam carbonyl can participate in hydrogen bonding with target proteins.

-

Scaffold for Substituents: The dihydropyridazine core serves as a scaffold for precisely positioning the various substituents in three-dimensional space, which is crucial for optimal interactions with biological targets .

Effect of the Ethoxy and Carboxylic Acid Groups

The ethoxy group at position 4 and the carboxylic acid at position 3 also contribute to the compound's properties:

-

Hydrogen Bond Acceptor/Donor: The carboxylic acid group can serve as both a hydrogen bond donor and acceptor, potentially enhancing binding to target proteins.

-

Ionic Interactions: The carboxylic acid can form ionic interactions with positively charged residues in target proteins.

-

Lipophilicity: The ethoxy group contributes to the compound's lipophilicity, potentially affecting its ability to cross biological membranes.

Related Compounds

Several structurally related compounds have been reported in the literature, providing context for understanding the potential properties and applications of 1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.

Fluorinated Derivatives

-

1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 1105192-19-5): This compound features a 4-fluorobenzyl group instead of a 3,4-difluorophenyl group. It shares the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid core structure but differs in the fluorination pattern and the connecting group (benzyl vs. direct phenyl attachment) .

-

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 242797-29-1): This compound has a similar fluorination pattern (3,4-difluoro) but contains a pyridine core instead of a pyridazine core and includes a benzyl linker rather than direct phenyl attachment. The molecular formula is C13H9F2NO3 with a molecular weight of 265.21 g/mol .

Dihydropyridazine Derivatives with Documented Biological Activity

-

Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue J27: This compound has been extensively studied for its anti-inflammatory properties. Research has shown that J27 can decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 in mouse and human cells, with an IC50 value of 0.22 μM for IL-6 inhibition. It works through the NF-κB/MAPK pathway and has demonstrated protection against acute lung injury (ALI) and sepsis in vivo. Additionally, J27 has been identified as a JNK2 inhibitor with good bioavailability (30.74%) and safety in subacute toxicity experiments .

-

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS: 3719-45-7): This simpler derivative has been used as a building block in organic synthesis for the preparation of various compounds with potential biological activities .

Comparison Table of Related Compounds

The following table compares key properties of 1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with structurally related compounds:

| Compound | Molecular Formula | Molecular Weight | Core Structure | Key Differences |

|---|---|---|---|---|

| 1-(3,4-Difluorophenyl)-4-ethoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | C13H10F2N2O4 | 296.23 g/mol | Dihydropyridazine | Reference compound |

| 1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | C12H9FN2O3 | 248.22 g/mol | Dihydropyridazine | Single fluorine, benzyl linker, no ethoxy group |

| 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C13H9F2NO3 | 265.21 g/mol | Dihydropyridine | Pyridine core instead of pyridazine, benzyl linker |

| Compound J27 (Diphenyl derivative) | Variable | Variable | Dihydropyridazine | Diphenyl substituents, carboxamide variation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume